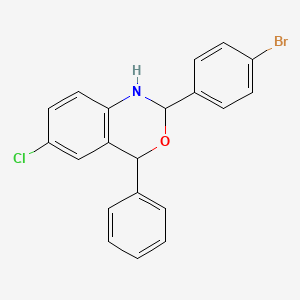![molecular formula C30H34N6O4S B11682334 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682334.png)
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{(E)-[4-(diéthylamino)phényl]méthylidène}-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un groupe diéthylamino, un cycle triazole et un groupe triméthoxyphényl, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, biologie et médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-{(E)-[4-(diéthylamino)phényl]méthylidène}-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique généralement plusieurs étapes. Une méthode courante consiste en la condensation de la 4-(diéthylamino)benzaldéhyde avec le 2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide en milieu acide ou basique. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol à des températures élevées pour favoriser la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprendrait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que l'utilisation de solvants et de réactifs de qualité industrielle. Le produit final est généralement purifié par des techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
N’-{(E)-[4-(diéthylamino)phényl]méthylidène}-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels impliqués.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Agents halogénants ou nucléophiles dans des solvants polaires.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones correspondants, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
N’-{(E)-[4-(diéthylamino)phényl]méthylidène}-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Investigated pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de N’-{(E)-[4-(diéthylamino)phényl]méthylidène}-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant ou activant leurs fonctions. Le cycle triazole et le groupe triméthoxyphényl jouent un rôle crucial dans son affinité de liaison et sa spécificité .
Applications De Recherche Scientifique
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The triazole ring and trimethoxyphenyl group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-{(E)-[4-(diméthylamino)phényl]méthylidène}-3-(2-thiényl)-1H-pyrazole-5-carbohydrazide
- N’-{(E)-[4-(diéthylamino)-2-hydroxyphényl]méthylidène}-3-[4-(octyloxy)phényl]-1H-pyrazole-5-carbohydrazide
- N’-{(E)-[4-(diméthylamino)phényl]méthylidène}-3-[4-(2-phényléthoxy)phényl]-1H-pyrazole-5-carbohydrazide
Unicité
N’-{(E)-[4-(diéthylamino)phényl]méthylidène}-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La présence du cycle triazole et du groupe triméthoxyphényl améliore son potentiel pour diverses applications par rapport aux composés similaires .
Propriétés
Formule moléculaire |
C30H34N6O4S |
|---|---|
Poids moléculaire |
574.7 g/mol |
Nom IUPAC |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C30H34N6O4S/c1-6-35(7-2)23-15-13-21(14-16-23)19-31-32-27(37)20-41-30-34-33-29(36(30)24-11-9-8-10-12-24)22-17-25(38-3)28(40-5)26(18-22)39-4/h8-19H,6-7,20H2,1-5H3,(H,32,37)/b31-19+ |
Clé InChI |
RZCOUDYYKGBHCA-ZCTHSVRISA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}benzamide](/img/structure/B11682252.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682256.png)
![N'-[(1Z,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11682271.png)
![3-(2,5-Dimethoxyphenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682279.png)
![(5E)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682282.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682283.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11682284.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682285.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 2-methoxybenzoate](/img/structure/B11682291.png)
![Ethyl 2-amino-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11682294.png)
![2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11682296.png)

![2-[(Butan-2-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11682315.png)
![Tetramethyl 5',5'-dimethyl-6'-(2-methylpropanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682318.png)
